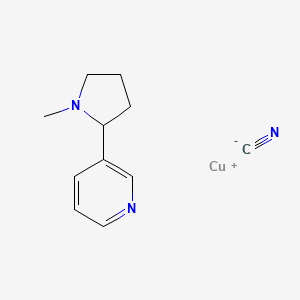
Copper, (cyano-C)(3-(1-methyl-2-pyrrolidinyl)pyridine-N(sup 1))-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Copper, (cyano-C)(3-(1-methyl-2-pyrrolidinyl)pyridine-N(sup 1))-, (S)- typically involves the reaction of copper salts with 3-(1-methyl-2-pyrrolidinyl)pyridine and cyanide sources under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve large-scale reactions in specialized reactors to ensure consistent quality and high yield .
Chemical Reactions Analysis
Copper, (cyano-C)(3-(1-methyl-2-pyrrolidinyl)pyridine-N(sup 1))-, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has potential applications in studying copper metabolism and its role in biological systems. In medicine, it may be explored for its potential therapeutic effects, particularly in diseases related to copper imbalance. In industry, it can be used in the development of new materials with unique properties .
Comparison with Similar Compounds
Copper, (cyano-C)(3-(1-methyl-2-pyrrolidinyl)pyridine-N(sup 1))-, (S)- can be compared with other copper complexes, such as copper sulfate and copper chloride. Unlike these simpler compounds, Copper, (cyano-C)(3-(1-methyl-2-pyrrolidinyl)pyridine-N(sup 1))-, (S)- has a more complex structure, which may confer unique properties and applications. Similar compounds include other copper coordination complexes with different ligands, which may have varying reactivity and applications .
Properties
CAS No. |
64092-18-8 |
|---|---|
Molecular Formula |
C11H14CuN3 |
Molecular Weight |
251.79 g/mol |
IUPAC Name |
copper(1+);3-(1-methylpyrrolidin-2-yl)pyridine;cyanide |
InChI |
InChI=1S/C10H14N2.CN.Cu/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;1-2;/h2,4,6,8,10H,3,5,7H2,1H3;;/q;-1;+1 |
InChI Key |
FBSAWNZJKFXVPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.[C-]#N.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


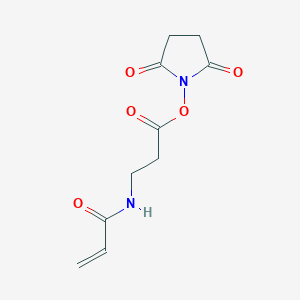

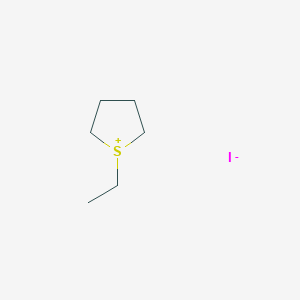

![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)
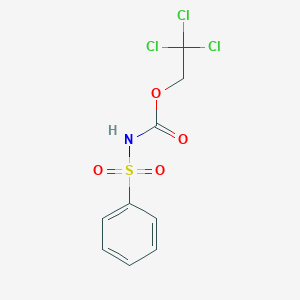
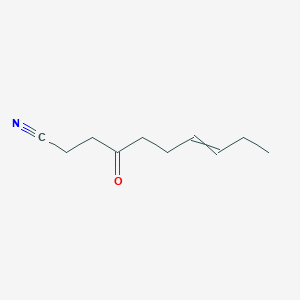
![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
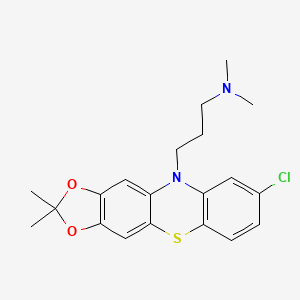
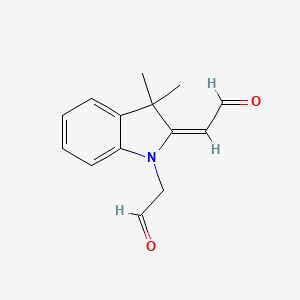
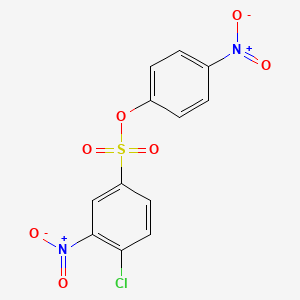
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)


